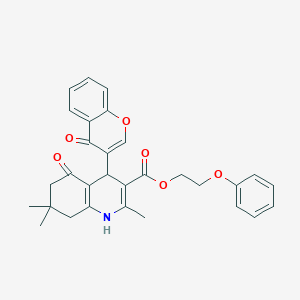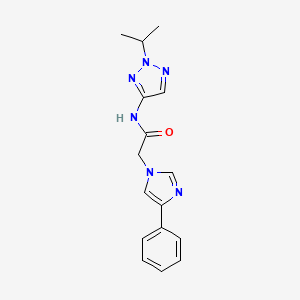![molecular formula C15H18ClN3O2 B5196382 N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)
N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide, also known as NPC-15, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the class of compounds known as N-aryl piperazine derivatives, which have been shown to have a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide is not fully understood, but it is believed to work by binding to certain receptors in the brain, which can affect the release of certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide can have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin release in the brain. It has also been shown to have anxiolytic and anti-depressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide in lab experiments is its specificity for certain receptors in the brain, which can allow for more targeted studies. However, one limitation is that it may not be suitable for use in all animal models or in all types of experiments.
Orientations Futures
There are several potential future directions for research on N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide, including further studies on its mechanism of action and its potential use as a treatment for neurological disorders. Additionally, researchers may investigate the use of N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide in combination with other compounds to enhance its effects or to target multiple receptors in the brain.
Méthodes De Synthèse
N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with piperazine, followed by the addition of acetic anhydride and vinyl magnesium bromide. The final product is then purified using chromatography.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool to study the function of certain receptors in the brain. It has also been investigated for its potential use as a treatment for certain neurological disorders.
Propriétés
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-11(20)18-14(10-12-2-4-13(16)5-3-12)15(21)19-8-6-17-7-9-19/h2-5,10,17H,6-9H2,1H3,(H,18,20)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPHXKIRUWMPGM-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)Cl)/C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B5196301.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxybutanamide](/img/structure/B5196320.png)

![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5196333.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196344.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5196351.png)

![2-[(1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetohydrazide](/img/structure/B5196367.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196383.png)
